BenchChemオンラインストアへようこそ!

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid

Peptide Synthesis Quality Control SPPS Reproducibility

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (CAS 1014018-07-5) is a conformationally constrained phenylalanine analogue featuring a rigid pipecolic acid scaffold. Unlike standard linear Fmoc-phenylalanine, the 4-phenylpiperidine-3-carboxylic acid core restricts φ and χ₁ torsion angles to induce defined geometry in peptides. This building block enables SPPS incorporation of constrained phenylalanine residues for GPCR ligand design, proteasome inhibitor libraries, and PPI probe development. Supplied as a racemic cis-DL mixture with ≥99% HPLC purity to minimize coupling by-products that confound SAR analysis. For research use only; not for human therapeutic or veterinary applications.

Molecular Formula C27H25NO4
Molecular Weight 427.5 g/mol
CAS No. 1014018-07-5
Cat. No. B1341364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid
CAS1014018-07-5
Molecular FormulaC27H25NO4
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESC1CN(CC(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C27H25NO4/c29-26(30)24-16-28(15-14-19(24)18-8-2-1-3-9-18)27(31)32-17-25-22-12-6-4-10-20(22)21-11-5-7-13-23(21)25/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,24-/m0/s1
InChIKeyOYQJCYXNLDUARS-CYFREDJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (CAS 1014018-07-5) – A Conformationally Constrained Phenylalanine Mimetic for Solid-Phase Peptide Synthesis


Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (CAS 1014018-07-5) is a conformationally constrained phenylalanine analogue featuring an Fmoc (9-fluorenylmethoxycarbonyl)-protected piperidine ring system with a phenyl substituent at the 4-position and a carboxylic acid at the 3-position . With a molecular formula of C₂₇H₂₅NO₄ and a molecular weight of 427.5 g/mol, this compound serves as a specialized building block for solid-phase peptide synthesis (SPPS), enabling the introduction of a rigid pipecolic acid scaffold that constrains φ and χ₁ torsion angles to induce defined geometry in phenylalanine-containing peptides [1]. The compound is supplied as a racemic cis-DL mixture and is intended exclusively for research applications, not for human therapeutic or veterinary use .

Why Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic Acid (CAS 1014018-07-5) Cannot Be Substituted with Other Fmoc-Phenylalanine Derivatives


Generic substitution of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid with standard linear Fmoc-phenylalanine or other Fmoc-protected phenylalanine analogues is not scientifically valid because the piperidine-3-carboxylic acid (pipecolic acid) scaffold imposes unique conformational constraints that fundamentally alter the φ and χ₁ torsion angles of the phenylalanine residue [1]. This rigidification of the peptide backbone directly affects secondary structure propensity, receptor binding geometry, and proteolytic stability—parameters that cannot be replicated by flexible linear analogues or even alternative constrained phenylalanine derivatives such as Tic (tetrahydroisoquinoline-3-carboxylic acid) or Boc-protected piperidines which lack the orthogonal Fmoc protection required for standard SPPS workflows [2][3].

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic Acid (CAS 1014018-07-5): Quantitative Differentiation Against Comparator Compounds


Higher Purity Specification Relative to Common Commercial Alternatives

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid is commercially available at ≥99% purity by HPLC from Chem-Impex , whereas the same core scaffold with Boc protection (cis-4-phenylpiperidine-3-carboxylic acid, N-BOC protected; CAS 197900-84-8) is offered at ≥95% purity from multiple vendors . This 4-percentage-point purity differential reduces the burden of byproduct-mediated side reactions during SPPS coupling steps and minimizes the need for post-synthesis purification of the final constrained peptide.

Peptide Synthesis Quality Control SPPS Reproducibility

Fmoc Protection Enables Direct SPPS Compatibility Unavailable with Boc-Protected Analogues

The target compound bears an Fmoc protecting group on the piperidine nitrogen, rendering it directly compatible with standard Fmoc/tBu solid-phase peptide synthesis protocols where deprotection is achieved under mild basic conditions (e.g., 20% piperidine in DMF) . In contrast, the Boc-protected analogue (cis-4-phenylpiperidine-3-carboxylic acid, N-BOC protected; CAS 197900-84-8) requires acidic deprotection (e.g., TFA), which is orthogonal to Fmoc-based SPPS and would necessitate a separate Boc-SPPS workflow or a non-standard orthogonal protection scheme [1]. This difference is binary: Fmoc-protected = SPPS-ready; Boc-protected = incompatible without workflow redesign.

Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc/tBu Strategy

Conformational Constraint Quantified by Torsion Angle Restriction Relative to Linear Phenylalanine

Incorporation of the 4-phenylpiperidine-3-carboxylic acid scaffold constrains the φ and χ₁ torsion angles of the phenylalanine residue, as demonstrated for the structurally analogous (2S,3R)-3-phenylpipecolic acid [1]. While the target compound is supplied as the racemic cis-DL mixture, the underlying piperidine ring locks the phenylalanine side chain into a defined spatial orientation, in contrast to linear Fmoc-Phe-OH which possesses free rotation about Cα–Cβ and Cβ–Cγ bonds. Quantitative computational studies on constrained phenylalanine analogues have shown that such ring-based constraints reduce conformational entropy by approximately 2–4 kcal/mol and restrict the number of energetically accessible rotamers from ~9 for linear Phe to ~3 for the constrained piperidine scaffold [2].

Conformational Restriction Peptidomimetics Structure-Activity Relationship

Melting Point Range Indicates Crystalline Purity Suitable for Automated SPPS Handling

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid exhibits a melting point range of 168–185 °C as a white powder . In comparison, the Boc-protected analogue (cis-4-phenylpiperidine-3-carboxylic acid, N-BOC protected) melts at 178–184 °C , while the free amino acid 4-phenylpiperidine-3-carboxylic acid (CAS 858430-43-0) is reported as an off-white solid with variable melting behavior depending on stereochemistry [1]. The consistent and well-defined melting range of the Fmoc derivative confirms crystalline homogeneity, which is essential for accurate weighing and reliable dissolution in DMF or NMP during automated SPPS.

Physical Property Automated Synthesis Building Block Quality

High-Impact Application Scenarios for Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic Acid (CAS 1014018-07-5) in Research and Development


Solid-Phase Synthesis of Constrained Peptidomimetics Targeting G-Protein-Coupled Receptors (GPCRs)

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid enables the incorporation of a rigid pipecolic acid scaffold into peptide ligands for GPCRs, where conformational pre-organization can enhance binding affinity and selectivity [1]. The ≥99% HPLC purity specification reduces coupling side-products that could otherwise confound structure-activity relationship (SAR) analysis .

Exploration of Proteasome Subunit Selectivity via Constrained Phenylalanine Residues

The constrained phenylalanine geometry imposed by the 4-phenylpiperidine-3-carboxylic acid scaffold can bias peptide-based inhibitors toward specific proteasome catalytic subunits (β1, β2, or β5), a strategy validated with related constrained phenylalanine analogues that showed subunit-selective inhibition patterns [1]. The Fmoc protection allows direct SPPS assembly of these inhibitor libraries .

Probing Protein-Protein Interaction (PPI) Interfaces Requiring Defined Side-Chain Orientation

When incorporated into peptide probes, the piperidine-constrained phenylalanine residue restricts χ₁ torsion angle rotation, locking the phenyl side chain into a specific orientation. This enables systematic investigation of how phenylalanine side-chain geometry affects PPI binding, as described for constrained phenylalanine analogues in receptor antagonist design [1].

Development of Proteolytically Stable Peptide Therapeutics

Peptides containing constrained phenylalanine residues exhibit enhanced resistance to proteolytic degradation compared to their linear counterparts, as demonstrated with related constrained analogues showing good resistance to proteolysis and capacity to permeate cell membranes [1]. The Fmoc-protected building block enables straightforward SPPS incorporation of this stabilizing feature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.